molecular formula C4H4N2O2S B3327687 3-Methyl-5-nitroisothiazole CAS No. 36778-16-2

3-Methyl-5-nitroisothiazole

Cat. No.: B3327687
CAS No.: 36778-16-2
M. Wt: 144.15 g/mol
InChI Key: HKGMYRZVUOKEGG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroisothiazole is a heterocyclic compound with the molecular formula C4H4N2O2S. It is characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include isothiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound has been prepared from diazotised 5-amino-3-methylisothiazole and sodium nitrite . Oxidation gave the 3-carboxylic acid, which was converted into the amide, nitrile, aldehyde, and derivatives . These transformations could potentially influence the compound’s bioavailability.

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media . These factors could potentially influence the action, efficacy, and stability of 3-Methyl-5-nitroisothiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitroisothiazole typically involves the nitration of 3-methylisothiazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitroisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isothiazoles, amino derivatives, and other functionalized heterocycles .

Scientific Research Applications

3-Methyl-5-nitroisothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitroisothiazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-methyl-5-nitro-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-3-2-4(6(7)8)9-5-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGMYRZVUOKEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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